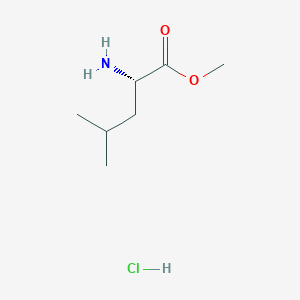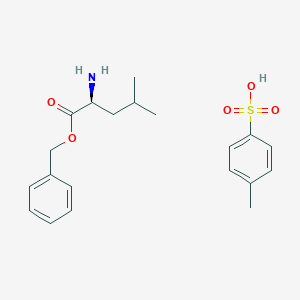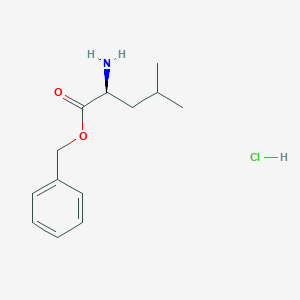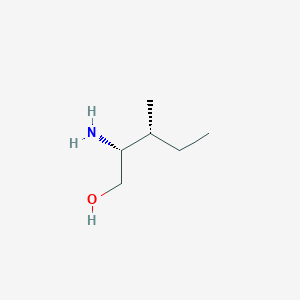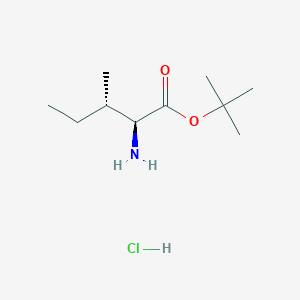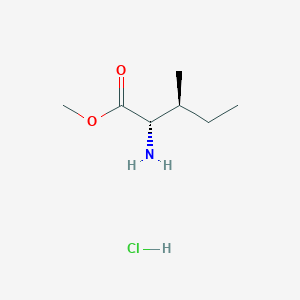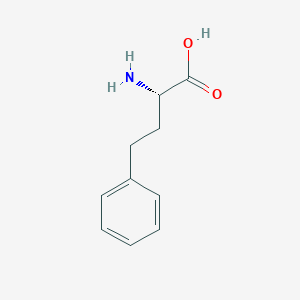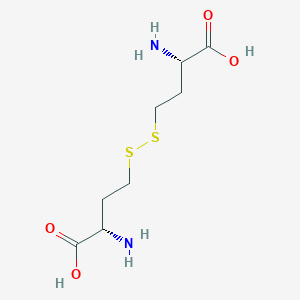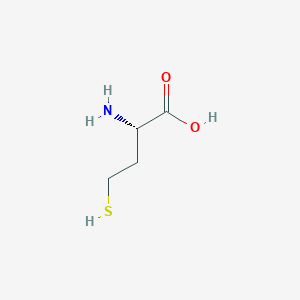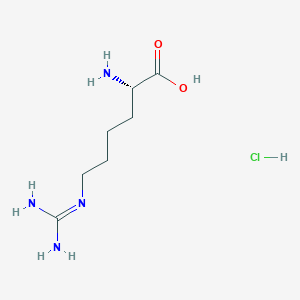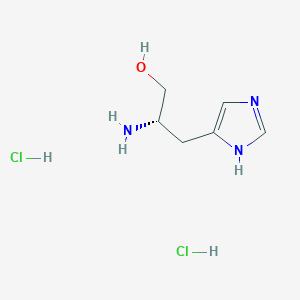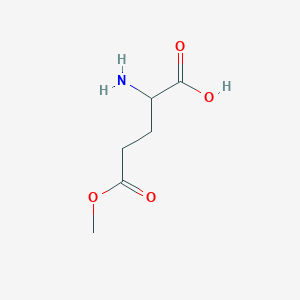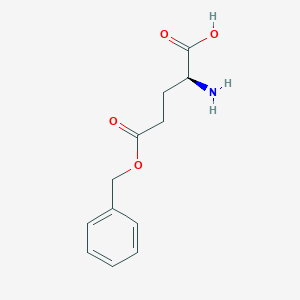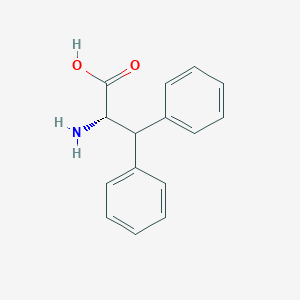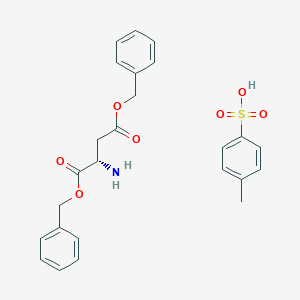
(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate
Vue d'ensemble
Description
“(S)-Diallyl 2-aminosuccinate 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H23NO7S . It has a molecular weight of 385.43 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 . This code can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
-
In-situ Polymerization for Lithium Metal Batteries
- Application: This compound can be used in the in-situ polymerization of solid-state polymer electrolytes for lithium metal batteries . This strategy can achieve good interfacial contact between solid-state polymer electrolytes and electrodes, significantly reducing the interfacial resistance .
- Method: The in-situ polymerization system includes components such as monomers, initiators, lithium salts, and backbone materials . Strategies to improve the ionic conductivity and safety performance of solid-state polymer electrolytes include the addition of inorganic nanoparticles, inorganic-polymer hybridization, and the construction of artificial solid electrolyte interphases .
- Results: The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .
-
Metal-Organic Frameworks (MOFs)
- Application: Metal–organic frameworks (MOFs) are crystalline porous materials with a broad range of practical applications . This compound could potentially be used in the synthesis of s-block MOFs, which have outstanding features such as low density, dense Lewis active centers and open metal sites, biocompatibility, and high catalytic activity .
- Method: The synthesis of s-block MOFs involves the use of organic linkers and metal clusters . The function of crystal structures and applications of s-block MOFs are specially addressed in gas sorption and separation, chemical delivery, catalysis, sensing, and other types of practical applications .
- Results: S-block MOFs have been used for potential applications such as gas storage and separation, chemical delivery, catalysis, electrochemical applications, and sensing .
-
Gene Therapy and Bioengineering
- Application: Carbon nanotubes (CNTs), which can be synthesized using this compound, have become a possible new choice in variable disciplines such as gene therapy and bioengineering . They are more durable and possess high electrical and thermal conductivity along with some of the significant unique physico-chemical characteristics .
- Method: The use of CNTs in gene therapy involves the delivery of genetic material into a patient’s cells to treat or prevent disease . In bioengineering, CNTs can be used to create scaffolds for tissue engineering or as sensors in biomedical devices .
- Results: The use of CNTs in these fields has shown promise, but further research is needed to fully understand their potential benefits and risks .
-
- Application: Additive manufacturing (AM) techniques, which could potentially use this compound, are capable of developing objects in lesser time and complications in comparison with conventional techniques . AM has enormous research potential and its applications in different sectors are increasing continuously .
- Method: AM techniques include but are not limited to: non-requirement of multiple setups for part fabrication, negligible operator intervention (mainly supervisory), great flexibility to manufacturing dynamics, considerably reduced setup and machine preparation time, reduced noise pollution, non-smoky, ease of using them from home, impressive application spectrum, versatility in making process chains with traditional methods, lesser lead times, negligible scrap and material wastage, enhanced savings, ability to fabricate complicated and intricate parts, improved qualities, freedom from tools/jigs and fixtures, etc .
- Results: Today, applications of AM can be seen/visualized in almost every field of day-to-day life .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
dibenzyl (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUYZYLPUHSNV-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | |
CAS RN |
2886-33-1 | |
| Record name | L-Aspartic acid, 1,4-bis(phenylmethyl) ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



